Comparative Thrombin Inhibition Potency (Ki): LB-30870 vs. Melagatran and Argatroban
LB-30870 demonstrates a substantially lower inhibition constant (Ki) for human thrombin compared to the reference direct thrombin inhibitors melagatran and argatroban [1]. This indicates a higher binding affinity and greater potency.
| Evidence Dimension | Thrombin inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.02 nM |
| Comparator Or Baseline | Melagatran: 1.3 nM; Argatroban: 4.5 nM |
| Quantified Difference | LB-30870 is 65-fold more potent than melagatran and 225-fold more potent than argatroban in this assay. |
| Conditions | In vitro enzyme inhibition assay against human thrombin. |
Why This Matters
For researchers, this superior potency means LB-30870 can achieve effective target inhibition at lower concentrations, potentially reducing off-target effects and conserving compound use in experimental models.
- [1] Park HD, Lee SH, Kim TH, Lee SH, Cho KH, Kim A. Antithrombotic effects of LB30870, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4779-84. doi: 10.1016/j.bmcl.2013.07.008. PMID: 23899618. View Source
